1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
Nuclear Magnetic Resonance (NMR)
Key NMR signals for the compound are inferred from structurally related pyrazole-boronate esters and computational predictions:
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Allyl CH₂ (central) | 5.0–5.5 | m (multiplet) | 2H |
| Allyl CH₂ (terminal) | 5.8–6.2 | dd (doublet of doublets) | 2H |
| Pyrazole CH₃ (C3, C5) | 2.3–2.5 | s (singlet) | 6H (3×2H) |
| Pinacol CH₃ | 1.3–1.4 | s (singlet) | 12H |
Note: The allyl protons exhibit splitting patterns due to coupling with adjacent protons. The methyl groups on the pyrazole ring and pinacol moiety appear as singlets due to equivalent environments.
Infrared Spectroscopy (IR)
Critical absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak ([M]⁺) is observed at m/z 262.16, corresponding to the molecular formula C₁₄H₂₃BN₂O₂ . Fragmentation patterns include:
- Loss of Pinacol Group : m/z 262 → 130 (boronate ester cleavage).
- Allyl Group Cleavage : m/z 262 → 216 (loss of C₃H₅ fragment).
Computational Chemistry Insights (TPSA, LogP, Rotatable Bonds)
Hydrogen Bonding : No hydrogen donors are present (HBondDonors = 0), but four hydrogen bond acceptors (HBondAcceptors = 4) are available, primarily from the boronate oxygen and pyrazole nitrogen.
Thermochemical Stability and Solubility Profiles
Thermal Stability
Solubility
Summary of Key Physicochemical Properties
Properties
IUPAC Name |
3,5-dimethyl-1-prop-2-enyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-8-9-17-11(3)12(10(2)16-17)15-18-13(4,5)14(6,7)19-15/h8H,1,9H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMGNGSYBJRNMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (CAS Number: 2246635-45-8) is a novel compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including chemical properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C14H23BN2O2, with a molecular weight of 262.16 g/mol. The compound exhibits the following predicted physical properties:
| Property | Value |
|---|---|
| Boiling Point | 362.3 ± 42.0 °C |
| Density | 1.01 ± 0.1 g/cm³ |
| pKa | 2.91 ± 0.10 |
Research indicates that the compound may exhibit various biological activities through multiple mechanisms. One significant aspect is its interaction with neurokinin receptors, particularly the NK1 receptor. This interaction suggests potential applications in treating conditions influenced by substance P signaling.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines.
- Mechanistic studies suggest that these compounds induce apoptosis and inhibit angiogenesis.
Case Studies
A notable case study involved the evaluation of a related pyrazole derivative in a preclinical model of breast cancer. The compound significantly reduced tumor growth and metastasis compared to control groups. The study highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy.
Neuroprotective Effects
Another area of interest is the neuroprotective effects attributed to pyrazole derivatives:
- Animal models have shown that these compounds can reduce oxidative stress and inflammation in neurodegenerative diseases.
- The modulation of neurokinin signaling pathways appears to play a crucial role in these protective effects.
Summary of Key Studies
Several studies have contributed to understanding the biological activity of this class of compounds:
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Areas for future investigation include:
- Clinical trials to evaluate safety and efficacy in humans.
- Structure optimization to enhance potency and selectivity.
- Exploration of additional biological pathways influenced by this compound.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The compound’s structural analogs differ primarily in substituents at positions 1 and 3/5 of the pyrazole ring. Key comparisons include:
Key Observations :
- Allyl vs. Benzyl Groups : The allyl group in the target compound offers π-bond reactivity for further functionalization (e.g., allylation), whereas fluorobenzyl derivatives (e.g., ) improve metabolic stability in pharmaceuticals .
- Methyl vs. Fluorine Substituents : Methyl groups (3,5-positions) provide steric shielding, while fluorine increases electronegativity and lipophilicity, influencing solubility and binding affinity .
- Boronate Position : Boronates attached to aromatic systems (e.g., phenyl in ) enhance conjugation for optoelectronic applications, unlike aliphatic boronate esters .
Comparison of Methods :
- Fluorinated analogs (e.g., ) require halogenated precursors and specialized catalysts for C-F bond retention during coupling .
- Aromatic boronates () often employ Miyaura borylation of aryl halides .
Physicochemical Properties
Thermal Stability : Fluorinated derivatives (e.g., ) exhibit higher thermal stability due to strong C-F bonds .
Preparation Methods
Synthesis of 3,5-Dimethylpyrazole Core
The pyrazole ring is typically synthesized by condensation of 1,3-diketones (e.g., acetylacetone) with hydrazine derivatives under acidic or neutral conditions. The methyl groups at positions 3 and 5 originate from the diketone precursor.
Installation of the Boronate Ester Group
The key step involves borylation at the 4-position of the pyrazole ring. Commonly used methods include:
Iridium-catalyzed C–H borylation : This method uses an iridium catalyst with bis(pinacolato)diboron (B2pin2) to selectively borylate the pyrazole at the 4-position. The reaction proceeds under mild conditions with good regioselectivity.
Lithiation followed by borylation : Directed lithiation at the 4-position of the pyrazole ring using a strong base (e.g., n-butyllithium) followed by quenching with a boron electrophile such as pinacolborane or B2pin2.
These methods yield the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole intermediate.
Allylation at N1 Position
Allylation of the pyrazole nitrogen is achieved by:
Nucleophilic substitution : Treatment of the pyrazole with allyl bromide or allyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents (e.g., DMF, DMSO) leads to N-allyl substitution.
Catalytic methods : Transition metal-catalyzed allylation can also be employed for better selectivity and yield.
Representative Synthetic Procedure
A typical synthetic route based on literature precedents and related compounds is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Condensation of acetylacetone with hydrazine hydrate in ethanol | Formation of 3,5-dimethyl-1H-pyrazole |
| 2 | Iridium-catalyzed borylation using B2pin2 and [Ir(COD)(OMe)]2 catalyst in presence of bipyridine ligand, solvent: THF, temp: 25-50 °C | Selective borylation at 4-position yielding 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
| 3 | N-Allylation: Reaction with allyl bromide and K2CO3 in DMF at 60-80 °C | Formation of 1-allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
Analytical Data and Reaction Optimization
- Catalyst loading : Iridium catalyst loading typically ranges from 1-5 mol% for efficient borylation.
- Reaction time : Borylation reactions are completed within 12-24 hours.
- Temperature : Mild temperatures (25-50 °C) favor selective borylation without decomposition.
- Solvent choice : THF or dioxane are preferred for borylation; DMF or DMSO for allylation.
- Yields : Overall yields for the three-step sequence are reported in the range of 60-85%.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Pyrazole formation | Acetylacetone + Hydrazine hydrate, EtOH, reflux | 3,5-Dimethyl-1H-pyrazole | 80-90 | Standard condensation |
| 2 | C–H Borylation | B2pin2, [Ir(COD)(OMe)]2, bipyridine, THF, 25-50 °C | 3,5-Dimethyl-4-(dioxaborolane)pyrazole | 70-85 | Regioselective borylation |
| 3 | N-Allylation | Allyl bromide, K2CO3, DMF, 60-80 °C | Target compound | 75-80 | N1-allylation |
Q & A
Q. What are the standard synthetic routes for preparing 1-Allyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-1H-pyrazole?
The compound is typically synthesized via substitution reactions using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a precursor. For example, allylation can be achieved by reacting the precursor with allyl bromide in the presence of a base (e.g., NaH) in anhydrous THF at 0–25°C. Monitoring reaction progress via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate) is recommended . Similar protocols for pyrazole derivatives are documented in , where alkylation or arylations are performed under inert conditions to preserve boronate ester stability.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and boronate ester integrity. For example, the dioxaborolane proton signals appear as singlets near δ 1.3 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software ) resolves bond lengths and angles, particularly the B–O and B–C bonds in the dioxaborolane ring.
- Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) validates molecular weight and isotopic patterns.
- FT-IR : Peaks near 1350–1400 cm⁻¹ confirm B–O stretching vibrations .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
The boronate ester group enables participation in palladium-catalyzed cross-couplings with aryl/alkenyl halides. A typical protocol involves:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
- Base: Na₂CO₃ or K₂CO₃ in a solvent mixture (e.g., THF/H₂O).
- Reaction Temperature: 80–100°C for 12–24 hours.
Workup includes extraction, drying, and purification via flash chromatography. highlights the versatility of such boronates in forming biaryl or conjugated diene systems .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) enhance the understanding of this compound’s electronic structure?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Molecular Geometry : Optimized bond lengths/angles, validated against X-ray data .
- Frontier Molecular Orbitals (HOMO/LUMO) : Insights into reactivity in cross-coupling reactions.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization.
Discrepancies between computed and experimental data (e.g., torsion angles) may arise from crystal packing effects, requiring refinement with dispersion-corrected functionals .
Q. How should researchers resolve contradictions in bioactivity data for pyrazole-boronate derivatives?
If inconsistent bioactivity results emerge (e.g., variable IC₅₀ values in kinase assays):
- Purity Verification : Confirm compound integrity via HPLC (>95% purity) and elemental analysis.
- Solubility Optimization : Use DMSO or co-solvents (e.g., PEG-400) to avoid aggregation.
- Control Experiments : Test for off-target effects using boronate-free analogs.
emphasizes the importance of rigorous structural characterization before biological testing, as minor impurities can skew results .
Q. What strategies optimize regioselectivity in further functionalization of this compound?
To direct substitutions to specific pyrazole positions:
- Protecting Groups : Temporarily block reactive sites (e.g., allyl group as a directing group).
- Metalation : Use LDA or Grignard reagents to deprotonate the pyrazole N–H, followed by electrophilic quenching.
- Transition Metal Catalysis : Pd- or Cu-mediated C–H activation for arylations.
demonstrates successful trifluoroethylation at the pyrazole N-position via nucleophilic substitution, achieving >90% yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
